molecular formula C20H13N2NaO7S2 B8677159 Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulphonyl)amino)anthracene-2-sulphonate CAS No. 67401-67-6

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulphonyl)amino)anthracene-2-sulphonate

Cat. No. B8677159
Key on ui cas rn: 67401-67-6
M. Wt: 480.4 g/mol
InChI Key: VNOXSLPRRHHXFL-UHFFFAOYSA-M
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Patent
US05196553

Procedure details

Copper (II) sulphate pentahydrate (0.16 g, 0.00064 mol) and lactose monohydrate (2.9 g, 0.008 mol) are added to a mixture of bromaminic acid sodium salt (38.2 g, 0.1 mol) and benzene sulphonamide (17.3 g, 0.11 mol) in water (250 ml) containing sodium carbonate (3.8 g) and sodium bicarbonate (19.0 g). The mixture which has a pH of 8.5-9.0, is heated to 70° C. and stirred at this temperature for 5 hours. The resulting mixture is diluted with water to a volume of 750 ml and cooled to 40° C. The solid product is filtered off and washed with a solution of sodium chloride (12 g) in water (1300 ml) to give a 95% yield of 1-amino-4-phenylsulphonamido-anthraquinone-2-sulphonic acid sodium salt, a product of formula I where M denotes sodium and R denotes a group of formula III.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
lactose monohydrate
Quantity
2.9 g
Type
reactant
Reaction Step Three
Name
bromaminic acid sodium salt
Quantity
38.2 g
Type
reactant
Reaction Step Three
Quantity
17.3 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0.16 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.OC1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2O)[C@H](O)[C@H]1O.[CH:25]1[CH:30]=[C:29]2[C:31]([C:33]3[C:38]([C:39](=[O:40])[C:28]2=[CH:27][CH:26]=1)=[C:37]([NH2:41])[C:36]([S:42]([O-:45])(=[O:44])=[O:43])=[CH:35][C:34]=3Br)=[O:32].[Na+:47].[C:48]1([S:54]([NH2:57])(=[O:56])=[O:55])[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=1.C(=O)([O-])[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+]>O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[Na+:47].[NH2:41][C:37]1[C:38]2[C:39](=[O:40])[C:28]3[C:29](=[CH:30][CH:25]=[CH:26][CH:27]=3)[C:31](=[O:32])[C:33]=2[C:34]([NH:57][S:54]([C:48]2[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=2)(=[O:56])=[O:55])=[CH:35][C:36]=1[S:42]([O-:45])(=[O:44])=[O:43] |f:0.1,2.3,5.6.7,8.9,11.12.13.14.15.16.17,18.19|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
19 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
lactose monohydrate
Quantity
2.9 g
Type
reactant
Smiles
O.OC1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@H](O2)CO)[C@H](O1)CO
Name
bromaminic acid sodium salt
Quantity
38.2 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+]
Name
Quantity
17.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
0.16 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40° C
FILTRATION
Type
FILTRATION
Details
The solid product is filtered off
WASH
Type
WASH
Details
washed with a solution of sodium chloride (12 g) in water (1300 ml)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[Na+].NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NS(=O)(=O)C1=CC=CC=C1)S(=O)(=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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